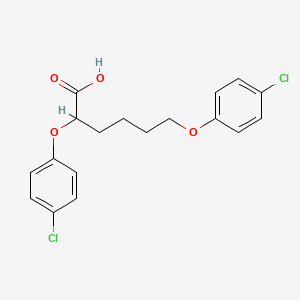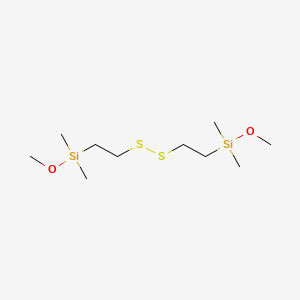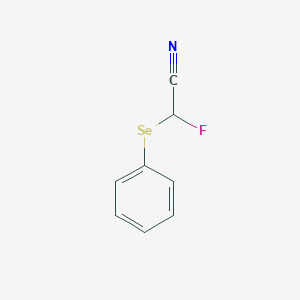![molecular formula C21H20O2 B14274738 1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene CAS No. 138329-34-7](/img/structure/B14274738.png)
1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two benzene rings connected through a central 2-methyl-1,3-phenylene group with methyleneoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene typically involves the reaction of 2-methyl-1,3-phenylenebis(methyleneoxy)dibenzaldehyde with appropriate reagents. One common method is the classical Schiff-base reaction, where 2,2’-[1,3-phenylenebis(methyleneoxy)]dibenzaldehyde reacts with 1-naphthylmethylamine in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene rings.
Aplicaciones Científicas De Investigación
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene involves its interaction with molecular targets through its aromatic and ether functionalities. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(1,3-Phenylene)bis(methyleneoxy)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methylene)]dibenzene
- 1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]diurea
Uniqueness
1,1’-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of methyleneoxy linkages and the 2-methyl-1,3-phenylene group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
138329-34-7 |
|---|---|
Fórmula molecular |
C21H20O2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-methyl-1,3-bis(phenoxymethyl)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-18(15-22-20-11-4-2-5-12-20)9-8-10-19(17)16-23-21-13-6-3-7-14-21/h2-14H,15-16H2,1H3 |
Clave InChI |
KRYSCKMAPHMDJF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1COC2=CC=CC=C2)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azabicyclo[2.2.1]hept-5-en-2-yl)(phenyl)methanone](/img/structure/B14274663.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)



![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)


![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
